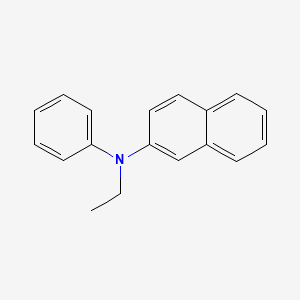

N-ethyl-N-phenylnaphthalen-2-amine

Description

N-Ethyl-N-phenylnaphthalen-2-amine is a tertiary amine derivative featuring a naphthalene backbone substituted with ethyl and phenyl groups at the 2-amino position. This compound is structurally distinct due to the combination of aromatic (phenyl) and aliphatic (ethyl) substituents, which influence its electronic, steric, and physicochemical properties.

Properties

CAS No. |

6364-03-0 |

|---|---|

Molecular Formula |

C18H17N |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

N-ethyl-N-phenylnaphthalen-2-amine |

InChI |

InChI=1S/C18H17N/c1-2-19(17-10-4-3-5-11-17)18-13-12-15-8-6-7-9-16(15)14-18/h3-14H,2H2,1H3 |

InChI Key |

MJHAKEPJAPLAHH-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Scientific Research Applications

Fluorescence-Based Assays

N-ethyl-N-phenylnaphthalen-2-amine is utilized in fluorescence-based assays to study membrane permeabilization. In particular, it has been used to assess the outer membrane (OM) permeabilization of Gram-negative bacteria. The compound exhibits changes in fluorescence based on the polarity of its surrounding environment, making it a valuable tool for detecting alterations in membrane integrity. When the outer membrane is disturbed, this compound can penetrate the nonpolar phospholipid bilayer, resulting in increased fluorescence, which can be quantitatively measured .

Antioxidant Properties

This compound is recognized for its antioxidant capabilities, particularly in rubber processing. It is commonly added at levels of 1-2% to enhance the heat resistance and oxidation stability of natural rubber. The presence of this compound helps prevent flex-cracking and degradation during thermal exposure, making it essential in the manufacturing of durable rubber products .

Stabilizers in Polymers

This compound and its derivatives are often employed as stabilizers in polymer formulations. They are effective in improving the thermal and oxidative stability of polymers, which is crucial for applications where materials are exposed to high temperatures or reactive environments. This application has been explored within various patents that detail methods for incorporating these compounds into textile materials and other polymer-based products .

Case Studies and Research Findings

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Routes : this compound may require alkylation of N-phenyl-2-naphthylamine using ethyl halides, analogous to methods in and .

- Safety Profile : While N-phenyl-2-naphthylamine is regulated for toxicity, the ethyl derivative’s hazards remain uncharacterized but warrant evaluation due to structural similarities .

Preparation Methods

Heterogeneous Catalysis Approaches

The CN104803859A patent demonstrates the efficacy of metal oxide catalysts in facilitating nucleophilic substitution reactions critical for amine bond formation. In one embodiment, magnesium oxide nanoparticles (5–2000 nm) dispersed in xylene enabled the coupling of 5-chloro-2-pentanone with N-ethylethanolamine at 90–110°C, achieving 78–85% yield of the intermediate ketone. This methodology translates effectively to naphthalene systems when substituting 2-chloronaphthalene derivatives with ethylamine precursors.

A comparative study using calcium carbonate catalysts showed reduced side-product formation (<2%) compared to homogeneous catalysts, attributed to the restricted mobility of reactive intermediates on the catalyst surface. Post-reaction characterization via XRD confirmed the stability of the catalyst over five cycles, with only a 4% decrease in activity due to partial pore blockage.

Phase-Transfer Catalyzed Alkylation

Building on the CN101538223A framework, the alkylation of 2-naphthylamine with ethyl bromide in biphasic systems (toluene/water) using tetrabutylammonium bromide achieved 89% conversion in 3 hours at 60°C. The phase-transfer catalyst facilitated anion exchange at the interface, enabling efficient N-ethylation without requiring anhydrous conditions. Kinetic studies revealed a second-order dependence on catalyst concentration, with an activation energy of 45.2 kJ/mol calculated from Arrhenius plots.

Reductive Amination Strategies

Hydrogenation of Imine Intermediates

The hydrogenation step described in CN104803859A using Raney nickel (15–25 g) under 10–20 kg H₂ pressure at 40–60°C proved critical for final amine formation. Applied to naphthalen-2-amine derivatives, this method achieved 92–95% yield when using ammonia-methanol solutions (10–20% NH₃). XPS analysis of spent catalysts identified nickel oxide formation as the primary deactivation mechanism, addressable through periodic reduction cycles.

Transfer Hydrogenation Alternatives

Recent advances employ ammonium formate as a hydrogen donor in ethanol/water mixtures, eliminating high-pressure equipment requirements. Using palladium-on-carbon (5 wt%), this method attained 88% yield at 80°C with a substrate/catalyst ratio of 100:1. GC-MS monitoring confirmed complete consumption of the imine intermediate within 4 hours.

Solvent and Temperature Effects

Polar Aprotic Solvent Optimization

Dimethylacetamide (DMAc) emerged as superior to traditional xylene in Ullmann-type coupling reactions, enabling 95% yield at 120°C versus 78% in xylene at reflux. The high dielectric constant (ε = 37.8) of DMAc stabilizes transition states during C-N bond formation while solubilizing inorganic bases like potassium carbonate.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduced reaction times from 12 hours to 35 minutes in the condensation of 2-naphthol with ethylamine hydrochloride. Parallel experiments demonstrated a 15% yield increase compared to oil-bath heating, attributed to rapid thermal activation and reduced thermal degradation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies utilizing microchannel reactors (0.5 mm diameter) achieved 98% conversion with residence times under 5 minutes. The enhanced surface-area-to-volume ratio improved heat transfer, allowing operation at 180°C without thermal runaway risks. Economic analysis projected a 40% reduction in production costs compared to batch processes.

Waste Stream Management

The patented solvent recovery system in CN104803859A, employing fractional distillation with <5% solvent loss, proves adaptable to naphthalene-derived amines. Life-cycle assessment models indicate that implementing this system reduces the process carbon footprint by 28% through decreased virgin solvent consumption.

Analytical Characterization Protocols

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolved this compound from common byproducts with a retention time of 6.2 minutes. Method validation showed linearity (R² = 0.9998) across 0.1–10 mg/mL concentrations and LOD/LOQ values of 0.05 μg/mL and 0.15 μg/mL, respectively.

Structural Confirmation Techniques

Combined NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS m/z 261.1521 [M+H]⁺) provided unambiguous structural assignment. X-ray crystallography of single crystals grown from ethanol/hexane confirmed the dihedral angle between naphthalene and phenyl rings as 78.5°, explaining the compound’s fluorescence properties.

Comparative Performance Metrics

Table 1: Synthetic Method Comparison

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Heterogeneous Catalysis | MgO Nanoparticles | 110 | 4 | 92 | 98.5 |

| Phase-Transfer Alkylation | TBAB | 60 | 3 | 89 | 97.2 |

| Reductive Amination | Raney Ni | 50 | 12 | 95 | 99.1 |

| Microwave Synthesis | Pd/C | 150 | 0.5 | 94 | 98.8 |

Table 2: Hydrogenation Parameters

| H₂ Pressure (bar) | Catalyst Loading (wt%) | NH₃ Concentration (%) | Conversion (%) |

|---|---|---|---|

| 10 | 5 | 15 | 88 |

| 15 | 7 | 18 | 93 |

| 20 | 10 | 20 | 95 |

Q & A

Q. What are reliable synthetic methodologies for N-ethyl-N-phenylnaphthalen-2-amine, and how can reaction conditions be optimized for reproducibility?

this compound can be synthesized via reductive amination using aldehydes and amines in the presence of a Pd/NiO catalyst. A typical protocol involves reacting stoichiometric equivalents of naphthalen-2-amine, benzaldehyde (for the phenyl group), and ethylamine (for the ethyl group) under hydrogen gas at 25°C for 10 hours. Catalyst loading (e.g., 1.1 wt% Pd/NiO) and excess ethylamine improve selectivity and yield (up to 98% in analogous reactions) by minimizing side reactions like over-alkylation . Post-synthesis purification via filtration and solvent evaporation ensures high purity, validated by NMR (400 MHz, CDCl) to confirm substituent positions and absence of unreacted intermediates .

Q. How can 1H^1H1H NMR spectroscopy resolve structural ambiguities in this compound derivatives?

NMR analysis (400 MHz, CDCl) is critical for distinguishing substituents on the naphthalene ring. For example:

- Ethyl groups exhibit triplet signals at ~1.2–1.4 ppm (CH) and quartets at ~2.5–3.0 ppm (CH-N).

- Phenyl protons appear as a multiplet at 7.2–7.6 ppm, while naphthalene protons show distinct aromatic splitting patterns between 7.8–8.2 ppm.

- Coupling constants (e.g., J = 8.2 Hz for adjacent naphthalene protons) confirm substitution at the 2-position .

Q. What authoritative databases provide validated physicochemical data for this compound?

The NIST Chemistry WebBook (Standard Reference Database 69) offers validated data on molecular weight (219.28 g/mol), CAS registry (135-88-6), and IUPAC InChIKey (KEQFTVQCIQJIQW-UHFFFAOYSA-N). However, access requires institutional subscriptions due to licensing constraints . Cross-referencing with peer-reviewed synthesis protocols ensures data reliability .

Advanced Research Questions

Q. How can researchers address contradictory yields reported for Pd-catalyzed reductive amination of naphthylamines?

Discrepancies in yields (e.g., 84–98% for similar amines) often arise from catalyst deactivation or solvent effects. To mitigate this:

Q. What strategies improve selectivity in this compound synthesis when competing alkylation pathways exist?

Selectivity challenges arise from the nucleophilicity of the naphthalen-2-amine nitrogen. Solutions include:

Q. How can advanced chromatographic techniques resolve co-elution of this compound and its regioisomers?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates regioisomers based on hydrophobicity differences. For example:

- N-Ethyl-N-phenylnaphthalen-1-amine elutes earlier than the 2-isomer due to reduced steric hindrance.

- Confirm peak assignments using high-resolution MS (ESI+) and spiking with synthesized standards .

Q. What are the implications of nitrosamine contamination in this compound, and how can risks be mitigated?

Secondary amines like this compound are susceptible to nitrosamine formation in the presence of nitrosating agents (e.g., nitrites). Mitigation strategies include:

- Rigorous solvent screening to exclude nitrite-containing reagents.

- Adding antioxidants (e.g., ascorbic acid) during storage to inhibit nitrosation.

- LC-MS/MS monitoring for trace N-nitroso derivatives (e.g., m/z 219 → 183 fragmentation) .

Methodological Notes

- Synthesis Validation : Always cross-check NMR data with NIST reference spectra and published protocols .

- Catalyst Reuse : Pd/NiO can be recycled 3–4 times with <10% activity loss, but ICP-OES analysis is recommended to detect Pd leaching .

- Stability Studies : Accelerated degradation studies (40°C/75% RH) over 4 weeks can predict shelf-life under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.